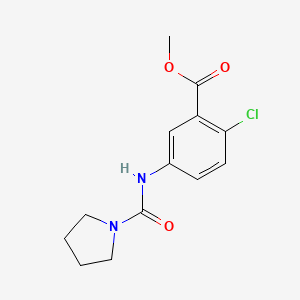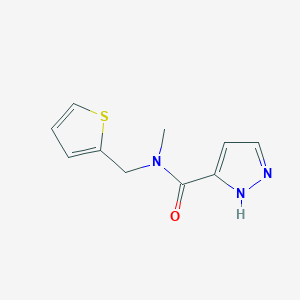
Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit anticancer properties. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate is not fully understood. However, it is believed to inhibit the proliferation of cancer cells by inducing apoptosis, which is programmed cell death. It also inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate in lab experiments is its potential anticancer properties. It can be used to study the mechanism of action of anticancer drugs and to develop new drugs that target cancer cells. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate. One of the most significant directions is the development of new anticancer drugs that target cancer cells more effectively. Another direction is the study of the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory diseases. Further research is also needed to investigate the toxicity of this compound and its potential side effects.
Synthesemethoden
Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate can be synthesized using different methods. One of the most common methods is the reaction of 2-chlorobenzoic acid with pyrrolidine-1-carbonyl chloride, followed by the addition of methyl alcohol. The reaction is then heated under reflux for several hours, and the resulting product is purified using column chromatography.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-19-12(17)10-8-9(4-5-11(10)14)15-13(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHXYBKXQPYTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)



![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)

![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)

![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)

